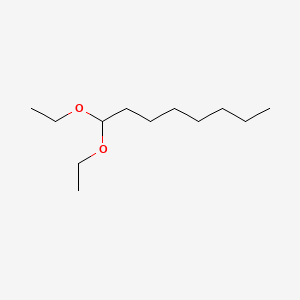

1,1-Diethoxyoctane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408319. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxyoctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-4-7-8-9-10-11-12(13-5-2)14-6-3/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKIPAWFUDCCOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068979 | |

| Record name | Octane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54889-48-4 | |

| Record name | 1,1-Diethoxyoctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54889-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diethoxyoctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054889484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethoxyoctane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octane, 1,1-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxyoctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIETHOXYOCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6T180YN5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 1,1-Diethoxyoctane from Octanal

This guide provides a comprehensive exploration of the synthesis of 1,1-diethoxyoctane, an acetal derived from octanal and ethanol. This document is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, and crucial considerations for process optimization and safety.

Foundational Principles: The Acetal Formation Reaction

The synthesis of this compound from octanal is a classic example of an acetal formation reaction. Acetals are geminal-diether derivatives of aldehydes or ketones, formed by the reaction of a carbonyl compound with two equivalents of an alcohol in the presence of an acid catalyst.[1] This reaction is a cornerstone of organic synthesis, often employed to protect the carbonyl group of aldehydes and ketones from undesired reactions in multi-step syntheses.[2]

The formation of an acetal from an aldehyde and an alcohol is a reversible process that proceeds through a hemiacetal intermediate.[3][4] The overall transformation involves the replacement of the carbonyl oxygen (C=O) with two alkoxy groups (-OR).[5]

Reaction:

Octanal + 2 Ethanol ⇌ this compound + Water

To drive the equilibrium towards the formation of the acetal, it is essential to remove the water produced during the reaction.[3] This can be achieved by several methods, including azeotropic distillation using a Dean-Stark apparatus or by the use of dehydrating agents.[3][6]

The Reaction Mechanism: A Step-by-Step Visualization

The acid-catalyzed formation of this compound from octanal involves a series of distinct, reversible steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of octanal, increasing the electrophilicity of the carbonyl carbon.[7][8]

-

Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a protonated hemiacetal.[4][7]

-

Deprotonation: A base (such as another molecule of ethanol or the conjugate base of the acid catalyst) removes a proton to form the neutral hemiacetal intermediate.[3]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[1][4]

-

Elimination of Water: The protonated hemiacetal loses a molecule of water to form a resonance-stabilized carbocation (an oxocarbenium ion).[4][7]

-

Second Nucleophilic Attack: A second molecule of ethanol attacks the carbocation.[4][7]

-

Final Deprotonation: Deprotonation of the resulting species yields the final product, this compound, and regenerates the acid catalyst.[7]

Caption: Acid-catalyzed mechanism for the formation of this compound.

Experimental Protocol for the Synthesis of this compound

This protocol details a robust method for the synthesis of this compound, adapted from general procedures for acetal formation.[9][10]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Volume/Mass |

| Octanal | 128.21 | 0.1 | 12.82 g (15.6 mL) |

| Ethanol (absolute) | 46.07 | 0.3 | 13.82 g (17.5 mL) |

| p-Toluenesulfonic acid (p-TSA) | 172.20 | 0.001 | 0.172 g |

| Toluene | - | - | ~50 mL |

| Saturated Sodium Bicarbonate | - | - | As needed |

| Anhydrous Magnesium Sulfate | - | - | As needed |

Equipment:

-

Round-bottom flask (100 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add octanal (0.1 mol), absolute ethanol (0.3 mol), p-toluenesulfonic acid (0.001 mol), and toluene (~50 mL).

-

Azeotropic Water Removal: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.[2]

-

Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap. The progress of the reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[10]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine (saturated NaCl solution).[10]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and excess ethanol using a rotary evaporator.[9]

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield a colorless liquid.[9]

Catalyst Selection and Optimization

The choice of acid catalyst is crucial for an efficient acetalization reaction. While strong mineral acids like sulfuric acid can be used, they can sometimes lead to side reactions. p-Toluenesulfonic acid (p-TSA) is often preferred as it is a solid, making it easier to handle, and is generally less corrosive.[8]

For more specialized applications, other catalysts can be considered:

-

Lewis Acids: Zirconium tetrachloride (ZrCl₄) has been shown to be a highly efficient and chemoselective catalyst for acetalization under mild conditions.[11]

-

Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst-15, a sulfonic acid resin, offer the advantage of easy separation from the reaction mixture and the potential for recycling.[8][12][13]

Purification and Characterization

Purification of the final product is critical to remove any unreacted starting materials, catalyst, and byproducts. Distillation is a common and effective method for purifying acetals.[14][15]

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide characteristic signals for the protons and carbons in the this compound molecule.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (202.33 g/mol ) and characteristic fragmentation patterns.[16]

-

Infrared (IR) Spectroscopy: The IR spectrum will show the absence of a strong carbonyl (C=O) absorption band (around 1700-1750 cm⁻¹) from the starting octanal and the presence of C-O stretching bands characteristic of an ether.

Safety Considerations

-

Octanal: Flammable liquid and vapor. Causes skin and eye irritation.

-

Ethanol: Highly flammable liquid and vapor.

-

p-Toluenesulfonic acid: Causes severe skin burns and eye damage.

-

Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound from octanal is a straightforward and well-established procedure in organic chemistry. By understanding the underlying principles of acetal formation, carefully selecting the catalyst, and employing appropriate techniques for water removal and purification, researchers can achieve high yields of the desired product. This guide provides the necessary theoretical and practical framework for the successful synthesis and characterization of this compound, a valuable compound in various chemical applications.

References

-

Formation and Reactions of Acetals. Chemistry Steps.

-

14.3: Acetal Formation. Chemistry LibreTexts.

-

aldehyde-to-acetal mechanism. YouTube.

-

Acetal Group | Formation, Structure & Mechanism. Study.com.

-

Addition of Alcohols - Hemiacetals and Acetals. OpenOChem Learn.

-

Process for purifying acetals. Google Patents.

-

Process for purifying acetals. Google Patents.

-

Catalyst Selection for Acetal Synthesis. Benchchem.

-

Purification of cyclic ketene acetals. Google Patents.

-

Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal.

-

Acetal. Wikipedia.

-

Production of cyclic acetals or ketals using solid acid catalysts. Google Patents.

-

This compound. PubChem.

-

1,1-Dimethoxyoctane. PubChem.

-

An In-depth Technical Guide to 1,1-Diethoxyhexane (Hexanal Diethyl Acetal). Benchchem.

-

The Role of 1,1-Diethoxyhexane in Multi-Step Organic Synthesis. Benchchem.

-

Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal. Topics in Organic Chemistry.

-

Aldehydes, Ketones and Carboxylic Acids. NCERT.

-

Ethane, 1,1-diethoxy-. NIST WebBook.

-

Organic Syntheses Procedure. Organic Syntheses.

-

Ethane, 1,1-diethoxy-. NIST WebBook.

-

Synthesis of 1,1-diethoxyethane using a continuous flow reactor: Catalyst deactivation and effect of feed purity and of solvent addition. ResearchGate.

-

Single-step method of producing 1,1-diethoxyethane. Google Patents.

-

1,1-Dimethoxyethane. PubChem.

-

Synthesis of 1,1-Diethoxyethane From Bioethanol. Influence of Catalyst Acidity. ResearchGate.

-

Synthesis of acetal (1,1-diethoxyethane) from ethanol and acetaldehyde over acidic catalysts. ResearchGate.

-

Synthesis of 1,1-diethoxyethane. ResearchGate.

Sources

- 1. Acetal Group | Formation, Structure & Mechanism | Study.com [study.com]

- 2. Topics in Organic Chemistry: Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal [chemistrywithdrsantosh.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Addition of Alcohols - Hemiacetals and Acetals | OpenOChem Learn [learn.openochem.org]

- 5. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 6. Acetal - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]

- 12. US20140330029A1 - Production of cyclic acetals or ketals using solid acid catalysts - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. US4423238A - Process for purifying acetals - Google Patents [patents.google.com]

- 15. EP0572545B1 - Purification of cyclic ketene acetals - Google Patents [patents.google.com]

- 16. This compound | C12H26O2 | CID 101364 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,1-Diethoxyoctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethoxyoctane, an acetal derived from octanal and ethanol, is a molecule of significant interest in various chemical and industrial applications. While primarily recognized for its contribution to the fragrance and flavor industry, its inherent chemical properties as a stable and selectively cleavable functional group present opportunities for its application in more complex synthetic endeavors, including pharmaceutical development. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, spectroscopic profile, and its role as a protecting group in organic synthesis, a cornerstone of drug discovery and development.

Chemical Identity: IUPAC Name and Synonyms

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the CAS number 54889-48-4 is This compound [1].

Due to its common use and historical nomenclature, this compound is also known by a variety of synonyms. Understanding these is crucial for a comprehensive literature search and for recognizing the compound in various contexts.

| Synonym | Source |

| Octanal diethyl acetal | PubChem[1] |

| n-Octanal diethyl acetal | PubChem[1] |

| Octane, 1,1-diethoxy- | PubChem[1] |

| n-Octyl Aldehyde Diethyl Acetal | PubChem[1] |

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆O₂ | PubChem[1] |

| Molecular Weight | 202.33 g/mol | PubChem[1] |

| CAS Number | 54889-48-4 | PubChem[1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not explicitly available | |

| Density | Not explicitly available | |

| Solubility | Insoluble in water; soluble in organic solvents (predicted) |

Spectroscopic Data

Spectroscopic analysis is the cornerstone of structural elucidation in organic chemistry. Below is a summary of the available and predicted spectroscopic data for this compound.

¹H NMR (Proton NMR) Spectroscopy (Predicted)

-

~4.4-4.6 ppm (t, 1H): The methine proton (-CH(OEt)₂) of the acetal, coupled to the adjacent methylene group of the octyl chain.

-

~3.4-3.7 ppm (q, 4H): The methylene protons (-OCH₂CH₃) of the two ethoxy groups, coupled to the methyl protons.

-

~1.5-1.7 ppm (m, 2H): The methylene protons of the octyl chain adjacent to the acetal group.

-

~1.2-1.4 ppm (m, 10H): The remaining methylene protons of the octyl chain.

-

~1.1-1.2 ppm (t, 6H): The methyl protons (-OCH₂CH₃) of the two ethoxy groups, coupled to the methylene protons.

-

~0.8-0.9 ppm (t, 3H): The terminal methyl protons of the octyl chain.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Experimental ¹³C NMR data is available for this compound[1]. The key chemical shifts are:

-

~103 ppm: The acetal carbon (-C(OEt)₂).

-

~60 ppm: The methylene carbons (-OCH₂CH₃) of the ethoxy groups.

-

~32-34 ppm: The α-carbon of the octyl chain.

-

~22-30 ppm: The remaining methylene carbons of the octyl chain.

-

~15 ppm: The methyl carbons (-OCH₂CH₃) of the ethoxy groups.

-

~14 ppm: The terminal methyl carbon of the octyl chain.

Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. Under electron ionization (EI), acetals typically undergo characteristic fragmentation[1][3].

-

Molecular Ion (M⁺): A weak or absent molecular ion peak at m/z = 202 is expected.

-

Key Fragment Ions:

-

m/z = 157: Loss of an ethoxy radical (•OCH₂CH₃).

-

m/z = 103: A prominent peak corresponding to the [CH(OCH₂CH₃)₂]⁺ fragment, which is highly characteristic of diethyl acetals[2].

-

m/z = 75: The [CH(OH)OCH₂CH₃]⁺ fragment.

-

m/z = 47: The [CH₂=O⁺CH₂CH₃] fragment.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is characterized by the absence of a strong carbonyl (C=O) absorption and the presence of strong C-O stretching bands.

-

~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1050-1150 cm⁻¹: Strong C-O stretching vibrations characteristic of the acetal group.

-

Absence of a strong peak around 1700-1720 cm⁻¹: Confirms the conversion of the aldehyde to the acetal[2].

Synthesis of this compound: Acetal Formation

The synthesis of this compound is a classic example of acetal formation, a fundamental reaction in organic chemistry. It involves the acid-catalyzed reaction of octanal with two equivalents of ethanol.

Reaction Mechanism

The formation of an acetal from an aldehyde and an alcohol is a reversible process that proceeds through a hemiacetal intermediate. The mechanism is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.

Caption: Acid-catalyzed formation of this compound from octanal and ethanol.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the synthesis of diethyl acetals from aldehydes.

Materials:

-

Octanal

-

Absolute Ethanol

-

Acid catalyst (e.g., p-toluenesulfonic acid (TsOH) or anhydrous hydrogen chloride)

-

A dehydrating agent (e.g., anhydrous calcium chloride or a Dean-Stark apparatus)

-

Anhydrous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

To a round-bottom flask containing octanal (1 equivalent) dissolved in an excess of absolute ethanol (at least 2 equivalents), add a catalytic amount of an acid catalyst.

-

To drive the equilibrium towards the product, either add a dehydrating agent or set up the reaction with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting aldehyde.

-

Once the reaction is complete, neutralize the acid catalyst by adding a mild base, such as anhydrous sodium bicarbonate.

-

Filter the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation under reduced pressure.

The Role of this compound in Drug Development: A Protecting Group Strategy

In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), it is often necessary to selectively react one functional group in the presence of others. Aldehydes are highly reactive functional groups that can undergo a variety of transformations. To prevent unwanted side reactions, the aldehyde group is often "protected" by converting it into a less reactive functional group, such as an acetal.

This compound serves as a quintessential example of a protected aldehyde. The acetal functionality is stable to a wide range of reaction conditions, including basic, nucleophilic, and reducing environments. This stability allows for chemical modifications to be made to other parts of a molecule without affecting the protected aldehyde.

Caption: Workflow for utilizing the this compound moiety as a protecting group.

Deprotection: Regenerating the Aldehyde

A key requirement for a protecting group is that it can be removed easily and selectively to regenerate the original functional group. The acetal group of this compound can be readily cleaved under acidic conditions in the presence of water, a process known as hydrolysis. This reaction is the reverse of the acetal formation.

Experimental Protocol: Deprotection of a Diethyl Acetal

-

Dissolve the acetal-protected compound in a mixture of an organic solvent (e.g., acetone, THF) and water.

-

Add a catalytic amount of an acid (e.g., dilute hydrochloric acid, acetic acid, or pyridinium p-toluenesulfonate (PPTS)).

-

Stir the mixture at room temperature and monitor the reaction by TLC or GC for the disappearance of the starting material and the appearance of the deprotected aldehyde.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the aldehyde if necessary.

Safety and Handling

This compound is classified as a flammable liquid and vapor (H226)[1]. Therefore, appropriate safety precautions must be taken when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames. Use non-sparking tools. Ground and bond containers and receiving equipment to prevent static discharge[4].

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[4].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[4].

-

Fire Fighting: In case of fire, use dry chemical, CO₂, or alcohol-resistant foam. Water spray may be used to cool containers[5].

Conclusion

This compound is a valuable chemical entity with a well-defined identity and synthetic pathway. While its primary commercial application lies in the fragrance industry, its chemical nature as a stable yet readily cleavable acetal makes it a representative model for the protection of aldehydes in multi-step organic synthesis. For researchers and professionals in drug development, a thorough understanding of the principles of acetal formation and hydrolysis, as exemplified by this compound, is fundamental to the design of complex and efficient synthetic routes for novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for the informed application of this and similar acetals in the laboratory.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Química Organica.org. (n.d.). 1,1-Diethoxyethane - MSDS. Retrieved from [Link]

-

MD Topology. (n.d.). 1,1-Diethoxyethane | C6H14O2 | NMR. Retrieved from [Link]

-

ResearchGate. (2000, May). Synthesis of acetal (1,1-diethoxyethane) from ethanol and acetaldehyde over acidic catalysts. Applied Catalysis A: General, 198(1). Retrieved from [Link]

-

NIST. (n.d.). Ethane, 1,1-diethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). 1,1-Diethoxy ethane (YMDB01369). Retrieved from [Link]

-

NIST. (n.d.). Ethane, 1,1-diethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

CPAChem. (2020, January 13). Safety data sheet. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Dimethoxyoctane. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). RU2535373C2 - Single-step method of producing 1,1-diethoxyethane.

-

ResearchGate. (2004, April). Synthesis of 1,1-diethoxyethane using a continuous flow reactor: Catalyst deactivation and effect of feed purity and of solvent addition. Chemical Engineering Journal, 79(4), 391-396. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Dimethoxyethane. National Center for Biotechnology Information. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

lookchem. (n.d.). Cas 105-57-7,Ethane, 1,1-diethoxy-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). Ethane, 1,1-diethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). Acetal. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Physical properties of n-octanal diethyl acetal

An In-depth Technical Guide to the Physical Properties and Characterization of n-Octanal Diethyl Acetal

Introduction

n-Octanal diethyl acetal, systematically named 1,1-diethoxyoctane (CAS No. 54889-48-4), is a valuable organic compound utilized primarily in the fragrance and flavor industries.[1] As an acetal, it serves as a protected form of n-octanal, a naturally occurring aldehyde known for its citrus-like aroma.[2] This protection imparts greater stability, particularly in alkaline media, making it a versatile ingredient in various formulations. For drug development professionals and organic chemists, this compound is also a key exemplar of aldehyde-protecting group strategy, crucial for multi-step syntheses where the reactivity of an aldehyde must be temporarily masked.

This technical guide provides a comprehensive examination of the core physical properties, a detailed synthesis protocol with mechanistic insights, and the analytical methodologies required for the structural elucidation and purity assessment of n-octanal diethyl acetal.

Physicochemical Properties

The fundamental physical and chemical properties of n-octanal diethyl acetal are summarized below. These parameters are critical for its handling, formulation, and purification.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | n-Octanal diethyl acetal, n-Octyl aldehyde diethyl acetal | [3] |

| CAS Number | 54889-48-4 | [2] |

| Molecular Formula | C₁₂H₂₆O₂ | [2] |

| Molecular Weight | 202.34 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 222 °C @ 760 mmHg; 115 °C @ 20 mmHg | [1][3] |

| Density | 0.829 - 0.835 g/cm³ @ 25 °C | [1] |

| Refractive Index (n²⁰D) | 1.414 - 1.420 | [1] |

| Flash Point | 58 °C (136 °F) | [3] |

| Solubility | Soluble in alcohol; Insoluble in water (est. 12.12 mg/L @ 25°C) | [1] |

| Purity (Typical) | >97.0% (by GC) | [3][4] |

Synthesis and Purification

The synthesis of n-octanal diethyl acetal is a classic example of acid-catalyzed nucleophilic addition to a carbonyl group. The reaction is reversible and requires strategic choices to drive the equilibrium toward the product.

Reaction Principle and Mechanism

The formation of an acetal from an aldehyde and an alcohol proceeds via a two-stage mechanism involving a hemiacetal intermediate.[5] An acid catalyst is essential to activate the aldehyde's carbonyl group, rendering it more electrophilic and susceptible to attack by a weak nucleophile like ethanol.[6]

The mechanism proceeds through the following steps:

-

Protonation of Carbonyl: The carbonyl oxygen of n-octanal is protonated by the acid catalyst (e.g., H⁺), increasing the electrophilicity of the carbonyl carbon.

-

First Nucleophilic Attack: A molecule of ethanol attacks the activated carbonyl carbon, forming a protonated hemiacetal.

-

Deprotonation: A base (e.g., another ethanol molecule) removes a proton to yield the neutral hemiacetal intermediate.

-

Protonation of Hydroxyl: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).

-

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.

-

Second Nucleophilic Attack: A second molecule of ethanol attacks the electrophilic oxonium ion.

-

Final Deprotonation: Deprotonation of the resulting intermediate yields the final product, n-octanal diethyl acetal, and regenerates the acid catalyst.

To drive the reaction to completion, the water generated as a byproduct must be removed from the reaction mixture, in accordance with Le Châtelier's principle.[7] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.

Caption: Reaction mechanism for the synthesis of n-octanal diethyl acetal.

Experimental Protocol

This protocol describes a laboratory-scale synthesis adapted from general procedures for acetal formation.[8]

Materials:

-

n-Octanal (1.0 mol, 128.21 g)

-

Absolute Ethanol (3.0 mol, 138.21 g, 175 mL)

-

Toluene (or Hexane) (150 mL)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.01 mol, 1.9 g)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

1 L round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Setup: Assemble the round-bottom flask with the Dean-Stark apparatus and reflux condenser. Ensure all glassware is dry.

-

Reagent Addition: To the flask, add n-octanal, absolute ethanol, toluene, and a magnetic stir bar. Begin stirring. Add the catalytic amount of p-toluenesulfonic acid.

-

Causality: An excess of ethanol and the removal of water are used to shift the reaction equilibrium towards the product. Toluene acts as an azeotropic agent to remove water. TsOH is an effective and easily handled acid catalyst.[8]

-

-

Reaction: Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap. Continue refluxing until no more water is collected (approximately 18 mL, or 1.0 mol). This typically takes 3-5 hours.

-

Work-up (Neutralization & Washing): Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution (to neutralize the TsOH catalyst), 100 mL of water, and 100 mL of brine (to reduce the solubility of organic material in the aqueous layer).

-

Causality: Neutralizing the acid is critical to prevent the reverse reaction (acetal hydrolysis) during purification. The washes remove water-soluble impurities and residual salts.

-

-

Drying and Solvent Removal: Drain the organic layer into a flask and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the toluene and excess ethanol using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 115 °C at 20 mmHg.

-

Causality: Vacuum distillation is employed because the atmospheric boiling point of the product (222 °C) is high, and heating to this temperature could cause decomposition.

-

Caption: Workflow for the synthesis and purification of n-octanal diethyl acetal.

Structural Elucidation and Quality Control

A combination of spectroscopic methods is used to confirm the structure of the synthesized product, while gas chromatography is employed to determine its purity.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of long-chain aliphatic diethyl acetals shows a characteristic fragmentation pattern. The molecular ion (M⁺) peak at m/z 202 is typically very weak or absent.[9] The most diagnostic fragmentation involves cleavage of the C-C bond adjacent to the acetal group and subsequent reactions.

Expected Fragmentation:

-

m/z 103 (Base Peak): This prominent peak corresponds to the stable [CH(OCH₂CH₃)₂]⁺ fragment.[9][10]

-

m/z 75: Arises from the loss of ethylene (C₂H₄) from the m/z 103 fragment.[9]

-

m/z 47: Results from a second loss of ethylene from the m/z 75 fragment.[9]

-

m/z 157: Loss of an ethoxy radical (•OC₂H₅) from the molecular ion, corresponding to the [M-45]⁺ fragment.

-

m/z 89: Loss of the n-heptyl radical (•C₇H₁₅) from the molecular ion, corresponding to the [M-99]⁺ fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to show distinct signals for the acetal proton, the ethoxy groups, and the octyl chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.45 | Triplet (t) | 1H | Acetal CH |

| ~3.60 | Quartet (q) | 2H | O-CH₂ -CH₃ (diastereotopic) |

| ~3.45 | Quartet (q) | 2H | O-CH₂ -CH₃ (diastereotopic) |

| ~1.55 | Multiplet (m) | 2H | CH₂ adjacent to acetal |

| ~1.20-1.35 | Multiplet (m) | 10H | (CH₂)₅ of octyl chain |

| ~1.18 | Triplet (t) | 6H | O-CH₂-CH₃ |

| ~0.88 | Triplet (t) | 3H | Terminal CH₃ of octyl chain |

Predicted ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum provides confirmation of the carbon framework.

| Chemical Shift (δ, ppm) | Assignment |

| ~103.5 | Acetal C H |

| ~60.5 | O -CH₂-CH₃ |

| ~34.0 | C H₂ adjacent to acetal |

| ~31.9 | Octyl chain CH₂ |

| ~29.5 | Octyl chain CH₂ |

| ~29.3 | Octyl chain CH₂ |

| ~24.5 | Octyl chain CH₂ |

| ~22.7 | Octyl chain CH₂ |

| ~15.3 | O-CH₂-C H₃ |

| ~14.1 | Terminal C H₃ of octyl chain |

Infrared (IR) Spectroscopy

Disclaimer: Predicted characteristic peaks based on functional group analysis.

The IR spectrum is primarily used to confirm the absence of the starting aldehyde (no C=O stretch) and the presence of C-O ether linkages.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955-2975 | Strong | C-H asymmetric stretching (CH₃) |

| 2920-2930 | Strong | C-H asymmetric stretching (CH₂) |

| 2850-2870 | Strong | C-H symmetric stretching (CH₂, CH₃) |

| ~1465 | Medium | C-H scissoring (CH₂) |

| 1120-1040 | Strong | C-O-C stretching (characteristic of acetal) |

Purity Analysis by Gas Chromatography (GC)

A standard method for determining the purity of n-octanal diethyl acetal and quantifying any residual starting material (n-octanal) or solvent.

Suggested GC Method:

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., DB-1 or equivalent 95:5 methyl/phenylsilicone).[12]

-

Carrier Gas: Helium or Hydrogen, constant flow.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final Hold: 5 minutes.

-

-

Injection: 1 µL, split ratio 50:1.

-

Analysis: Purity is determined by the area percent of the main peak corresponding to n-octanal diethyl acetal.

Safety and Handling

n-Octanal diethyl acetal is a flammable liquid and vapor.[3] It may also be a skin irritant.[1] Standard laboratory safety precautions should be strictly followed.

-

Handling: Work in a well-ventilated area or fume hood. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.[3]

References

-

S. Ladeira et al. (2018). Supporting Information for Light-controlled reversible addition-fragmentation chain transfer (RAFT) polymerization. Available at: [Link]

-

G. Li et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5355. Available at: [Link]

-

G. Li et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5355. Available at: [Link]

-

V. Franzen. (1967). Octanal. Organic Syntheses, 47, 96. Available at: [Link]

-

Mussinan, C., et al. (1998). Mass Spectrometry of the Acetal Derivatives of Selected GRAS Aldehydes. Flavor Analysis. ACS Symposium Series. Available at: [Link]

-

Organic Chemistry Portal. (2019). Acetal synthesis by acetalization or ring closure. Available at: [Link]

- A. N. Griгорьевич et al. (2014). Method of producing fuel additive 1,1-diethoxyethane. RU2520968C1. Google Patents.

-

M. R. Capeletti et al. (2007). Synthesis of 1,1-Diethoxyethane From Bioethanol. Influence of Catalyst Acidity. Latin American Applied Research, 37(2), 85-91. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 1,1-diethoxycyclohexane. Available at: [Link]

-

Chegg. (2018). Interpret and annotate the 1H NMR and 13C NMR spectra for the acetal product. Available at: [Link]

-

U. F. Pindur & D. H. R. Keuper. (1987). Nitroacetaldehyde Diethyl Acetal. Organic Syntheses, 65, 158. Available at: [Link]

-

CP Lab Safety. (n.d.). n-Octanal Diethyl Acetal, min 97% (GC), 1 ml. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Available at: [Link]

-

R. Ballini et al. (2005). A Simple and Versatile Method for the Synthesis of Acetals from Aldehydes and Ketones Using Bismuth Triflate. Australian Journal of Chemistry, 58(12), 909-912. Available at: [Link]

-

Khan Academy. (n.d.). Formation of acetals. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Chemistry LibreTexts. (2025). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Available at: [Link]

-

OpenStax. (2023). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. Organic Chemistry. Available at: [Link]

-

Organic Chemistry Explained. (2021). Acetal Formation - Organic Chemistry, Reaction Mechanism. YouTube. Available at: [Link]

- M. Kaufhold & M. El-Chahawi. (1996). Process for preparing acetaldehyde diethyl acetal. US5527969A. Google Patents.

-

The Good Scents Company. (n.d.). octanal diethyl acetal. Available at: [Link]

- H. Kugele et al. (1995). Preparation of acetaldehyde diethyl acetal. JPH07252179A. Google Patents.

-

NIST. (n.d.). Ethane, 1,1-diethoxy-. NIST Chemistry WebBook. Available at: [Link]

-

R. I. Hoaglin & D. H. Hirsh. (1949). Acrolein diethyl acetal. Organic Syntheses, 29, 3. Available at: [Link]

-

NIST. (n.d.). Ethane, 1,1-diethoxy-. NIST Chemistry WebBook. Available at: [Link]

-

Chemistry LibreTexts. (2024). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1-Dimethoxyethane. PubChem Compound Database. Available at: [Link]

-

NIST. (n.d.). Octanal. NIST Chemistry WebBook. Available at: [Link]

-

A. Szilágyi et al. (2021). Development of Anhydrous Ethanol Purification: Reduction of Acetal Content and Vapor–Liquid Equilibrium Study of the Ethanol–Acetal Binary System. ACS Omega, 6(2), 1695-1704. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethanal fragmentation pattern. Available at: [Link]

-

The Good Scents Company. (n.d.). nonanal diethyl acetal. Available at: [Link]

-

Dr. Puspendra Classes. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation. YouTube. Available at: [Link]

-

LCGC International. (2021). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. Available at: [Link]

Sources

- 1. octanal diethyl acetal, 54889-48-4 [thegoodscentscompany.com]

- 2. n-Octanal Diethyl Acetal | CymitQuimica [cymitquimica.com]

- 3. n-Octanal Diethyl Acetal | 54889-48-4 | TCI Deutschland GmbH [tcichemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. datapdf.com [datapdf.com]

- 10. This compound | C12H26O2 | CID 101364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of 1,1-Diethoxyoctane in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1,1-diethoxyoctane, a key acetal compound relevant in various research and development applications, including fragrance formulation, specialty chemical synthesis, and as a potential component in drug delivery systems. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the solubility behavior of this molecule to inform their experimental and formulation strategies.

Introduction to this compound: A Molecule of Interest

This compound (also known as octanal diethyl acetal) is an organic compound with the chemical formula C₁₂H₂₆O₂.[1] As an acetal, it is characterized by the presence of two ethoxy groups bonded to the same carbon atom, which is also the first carbon of an eight-carbon alkyl chain.[1] This structure imparts specific chemical and physical properties that govern its behavior in different solvent environments.

Key Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆O₂ | [1] |

| Molecular Weight | 202.33 g/mol | [1] |

| Appearance | Colorless liquid | Inferred from related compounds |

| Boiling Point | ~222 °C (Predicted) | |

| Density | ~0.83 g/cm³ (Predicted) | |

| Polarity | Nonpolar | Based on structure |

Understanding the solubility of this compound is crucial for its effective use. Solubility dictates its miscibility with other reagents, its performance in reaction media, and its potential for solubilizing other compounds. The long octyl chain in its structure suggests a significant nonpolar character, which is a primary determinant of its solubility in organic solvents.

Principles of Solubility: A Theoretical Framework

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the polarity of the molecules involved.[2] The intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules determine the extent of dissolution.

For this compound, the key intermolecular interactions are:

-

Van der Waals Forces: The dominant forces due to the long, nonpolar octyl chain. These London dispersion forces are the primary interactions with nonpolar solvents.

-

Dipole-Dipole Interactions: The ether linkages (C-O-C) in the ethoxy groups introduce a slight polarity to the molecule. However, the overall molecule is considered nonpolar due to the large nonpolar alkyl chain.

Therefore, this compound is expected to be readily soluble in nonpolar and weakly polar organic solvents, where the van der Waals interactions between the solute and solvent molecules are maximized. Conversely, its solubility is expected to be limited in highly polar solvents.

Qualitative Solubility Profile of this compound

Table of Predicted Qualitative Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Miscible / Freely Soluble | Nonpolar solvents that will readily interact with the octyl chain of this compound through van der Waals forces. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Miscible / Freely Soluble | Nonpolar aromatic solvents that can effectively solvate the nonpolar solute. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible / Freely Soluble | Ethers are weakly polar and can interact favorably with both the alkyl chain and the ethoxy groups of the acetal. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | These solvents have a moderate polarity and are good general solvents for many organic compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | Ketones are polar aprotic solvents and are expected to be reasonably good solvents for this compound. |

| Esters | Ethyl acetate | Soluble | Similar to ketones, esters are polar aprotic solvents that should effectively solvate the molecule. |

| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Soluble | The solubility will likely decrease with increasing polarity of the alcohol (Methanol < Ethanol < Isopropanol). The hydroxyl group of the alcohol can engage in some dipole-dipole interactions with the ether oxygens of the acetal, but the overall interaction will be dominated by the nonpolar components. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble | These highly polar solvents are unlikely to be effective at solvating the nonpolar this compound. |

Experimental Determination of Solubility: A Practical Guide

For applications requiring precise knowledge of solubility, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a substance in a given solvent.[3] This method is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline 105 for testing of chemicals.[4][5]

Experimental Protocol: The Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in an organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The excess solute should be clearly visible as a separate phase.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a period to allow the undissolved this compound to settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-droplets.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the calibration standards and the diluted sample using a validated analytical method, such as GC-FID.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While specific quantitative data is sparse, a strong understanding of its nonpolar character allows for reliable qualitative predictions of its solubility. For applications demanding precise solubility values, the provided experimental protocol based on the shake-flask method offers a robust and standardized approach. By combining theoretical principles with practical experimental guidance, researchers and drug development professionals can confidently incorporate this compound into their work, ensuring optimal performance and predictable outcomes in their formulations and chemical processes.

References

-

OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]

-

Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

ASTM International. (2002). ASTM D2780-92(2002)e1, Standard Test Method for Solubility of Fixed Gases in Liquids. Retrieved from [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

ResearchGate. (n.d.). <1236> SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetal. PubChem. Retrieved from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

Solubility of Things. (n.d.). Acetal. Retrieved from [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1-Dimethoxyethane. PubChem. Retrieved from [Link]

-

ResearchGate. (2015). Glycerol Acetals and Ketals as Bio-based Solvents: Positioning in Hansen and COSMO-RS spaces, Volatility and Stability towards Hydrolysis and Autoxidation. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 1,1-Diethoxyethane (FDB008296). Retrieved from [Link]

-

YouTube. (2011). Solubility Predictions based on Polarity. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,1-Diethoxyethane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. PubMed Central. Retrieved from [Link]

-

ChemLin. (2024). Diethyl ether. Retrieved from [Link]

-

Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetal. Retrieved from [Link]

-

YouTube. (2024). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Retrieved from [Link]

-

Bryan Research & Engineering, LLC. (n.d.). Solubility of Hydrocarbons in Physical Solvents. Retrieved from [Link]

-

LookChem. (n.d.). Cas 534-15-6,1,1-Dimethoxyethane. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]

-

YouTube. (2022). How To Predict The Products Of An Acetal Hydrolysis Reaction? ( TRICK and examples) Acetal backwards. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hexane, 1,1-diethoxy-. PubChem. Retrieved from [Link]

-

Chemical Safety Facts. (n.d.). Chlorinated Solvents. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Commercial Availability and Sourcing of 1,1-Diethoxyoctane for Research and Development

Introduction: 1,1-Diethoxyoctane in the Modern Laboratory

For the discerning researcher, scientist, or drug development professional, the selection of reagents is a critical step that dictates the trajectory of an entire research campaign. This compound, also known as n-octanal diethyl acetal, is a valuable organic compound that serves diverse functions in the laboratory, from a key building block in complex organic syntheses to a specialized fragrance component.[1][2] Its utility primarily stems from the acetal functional group, which acts as a stable protecting group for the corresponding aldehyde, octanal. This guide provides an in-depth technical overview of the commercial landscape for this compound, offering practical insights into sourcing, supplier evaluation, and quality assessment to empower researchers in making informed procurement decisions.

Chemical Identity and Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application and safe handling.

| Property | Value | Source |

| CAS Number | 54889-48-4 | [2][3] |

| Molecular Formula | C₁₂H₂₆O₂ | [2][3] |

| Molecular Weight | 202.34 g/mol | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [4][5] |

| Boiling Point | 115°C at 20 mmHg | [4] |

| Density | ~0.832 g/cm³ at 19°C | [4] |

| Flash Point | 58°C | [4] |

| Refractive Index | 1.4160 to 1.4200 | [4] |

| Solubility | Soluble in organic solvents like ethanol and ethers | [4] |

Commercial Availability and Key Suppliers

This compound is commercially available from a range of chemical suppliers, catering to various scales of research and production. The choice of supplier will often depend on the required purity, quantity, and the level of documentation provided. Below is a comparative overview of notable suppliers.

| Supplier | Product Name | Purity | Available Quantities | Notes |

| TCI (Tokyo Chemical Industry) | n-Octanal Diethyl Acetal | >97.0% (GC) | 25mL | A leading global manufacturer of specialty organic chemicals, offering a wide range of reagents for research.[5][6] |

| CP Lab Safety | n-Octanal Diethyl Acetal | min 97% (GC) | 1mL | Supplier of laboratory chemicals and safety products.[7] |

| Xinchem | Octanal diethyl acetal | Not specified | Inquiry-based | A China-based manufacturer and supplier of various chemical products.[4] |

| Custom Synthesis | This compound | To specification | Grams to Kilograms | Several companies offer custom synthesis services for compounds not readily available in their catalogs or for specific purity requirements.[8] |

It is important to note that availability and product specifications can change. Researchers should always verify the current details on the respective supplier's website. For larger, bulk quantities, direct inquiry with the manufacturers or specialized distributors is recommended.

Navigating Quality and Purity: The Certificate of Analysis

The Certificate of Analysis (CoA) is a critical document that provides detailed information about the quality and purity of a specific batch of a chemical. For researchers in drug development, where impurities can have significant impacts on experimental outcomes, a thorough review of the CoA is non-negotiable.

While a specific CoA for this compound is not publicly available, a representative CoA would typically include the following sections:

-

Product Information: Product name, CAS number, molecular formula, and batch number.

-

Physical Properties: Appearance, boiling point, and refractive index.

-

Analytical Results: This is the core of the CoA and will typically feature:

-

Purity by Gas Chromatography (GC): This is the most common method for determining the purity of volatile compounds like this compound. A typical research-grade product will have a purity of ≥97%.

-

Identification by Spectroscopy: Confirmation of the chemical structure is usually provided by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The spectral data should be consistent with the known structure of this compound.

-

Potential Impurities: Given that this compound is synthesized from octanal and ethanol, potential impurities could include residual starting materials or byproducts of side reactions.[4] The presence of unreacted octanal could be particularly problematic in applications where the aldehyde functionality is intended to be protected.

Applications in Research and Drug Development: The Role of the Acetal Protecting Group

The primary application of this compound in a research and drug development context is as a protecting group for the aldehyde functional group.[8] Aldehydes are highly reactive towards a wide range of reagents, including nucleophiles and reducing agents. In a multi-step synthesis, it is often necessary to temporarily "mask" the aldehyde to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified.

The acetal group in this compound is stable under neutral and basic conditions, making it an effective shield. The aldehyde can be easily regenerated by hydrolysis under mild acidic conditions. This protection-deprotection strategy is a cornerstone of modern organic synthesis.

Experimental Protocol: Acetal Formation

The following is a general protocol for the formation of an acetal from an aldehyde and an alcohol, which is the basis for the synthesis of this compound.

Reaction: Octanal + 2 Ethanol ⇌ this compound + Water

Materials:

-

Octanal

-

Anhydrous Ethanol

-

Acid catalyst (e.g., p-toluenesulfonic acid or a strong acid ion-exchange resin)

-

A Dean-Stark apparatus or other means of removing water

Procedure:

-

Combine octanal and a slight excess of anhydrous ethanol in a round-bottom flask.

-

Add a catalytic amount of the acid catalyst.

-

Fit the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed, driving the equilibrium towards the formation of the acetal.

-

Monitor the reaction progress by GC or TLC.

-

Once the reaction is complete, cool the mixture and quench the catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Purify the this compound by distillation under reduced pressure.

Safe Handling and Storage

Based on the safety data for similar acetals and the GHS information for this compound, the following handling and storage precautions should be observed:[2]

-

Flammability: this compound is a flammable liquid and vapor.[2] Keep away from heat, sparks, open flames, and other ignition sources.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which can hydrolyze the acetal.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.

Conclusion

This compound is a readily available and versatile reagent for researchers in organic synthesis and drug development. A comprehensive understanding of its properties, the supplier landscape, and quality assessment through documents like the Certificate of Analysis is paramount for its successful application. By employing the principles of acetal chemistry for the protection of aldehydes, researchers can unlock more complex and efficient synthetic routes. As with any chemical reagent, adherence to safe handling and storage practices is essential. This guide serves as a foundational resource to empower scientists in the strategic sourcing and utilization of this compound in their research endeavors.

References

-

RIFM fragrance ingredient safety assessment, acetal, CAS Registry Number 105-57-7. (2018). Food and Chemical Toxicology, 122, S445–S452. [Link]

-

PubChem. (n.d.). 1,1-Diethoxyethane. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). n-Octanal Diethyl Acetal, min 97% (GC), 1 ml. Retrieved from [Link]

- Google Patents. (n.d.). RU2535373C2 - Single-step method of producing 1,1-diethoxyethane.

-

ResearchGate. (n.d.). Synthesis of acetal (1,1-diethoxyethane) from ethanol and acetaldehyde over acidic catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,1-diethoxyethane. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,1-diethoxyethane using a continuous flow reactor: Catalyst deactivation and effect of feed purity and of solvent addition. Retrieved from [Link]

-

The Good Scents Company. (n.d.). octanal diethyl acetal. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

US EPA. (n.d.). Octane, 1,1-diethoxy- - Substance Details - SRS. Retrieved from [Link]

Sources

- 1. RU2535373C2 - Single-step method of producing 1,1-diethoxyethane - Google Patents [patents.google.com]

- 2. This compound | C12H26O2 | CID 101364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. China Octanal diethyl acetal(CAS#54889-48-4) Manufacturer and Supplier | Xinchem [xinchem.com]

- 5. n-Octanal Diethyl Acetal | 54889-48-4 | TCI Deutschland GmbH [tcichemicals.com]

- 6. octanal diethyl acetal, 54889-48-4 [thegoodscentscompany.com]

- 7. calpaclab.com [calpaclab.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Multifaceted Role of 1,1-Diethoxyoctane in Modern Fragrance Formulation: A Technical Guide

Foreword: Beyond a Simple Aroma Chemical

In the intricate world of fragrance chemistry, individual ingredients are rarely one-dimensional. Their value extends beyond a singular scent profile to encompass a symphony of interactions within a complex blend. 1,1-Diethoxyoctane, also known as octanal diethyl acetal, stands as a prime example of such a multifaceted ingredient. While its own olfactory contribution is noteworthy, its true prowess lies in its ability to modify, enhance, and stabilize the overall fragrance composition. This technical guide aims to provide researchers, perfumers, and drug development professionals with an in-depth understanding of the core functionalities of this compound, underpinned by scientific principles and practical application insights. We will delve into its chemical identity, synthesis, olfactory characteristics, and its crucial role in the architecture of a fragrance, all while maintaining a steadfast commitment to scientific integrity and safety.

Chemical and Physical Identity of this compound

A comprehensive understanding of a fragrance ingredient begins with its fundamental chemical and physical properties. These characteristics govern its behavior both in its pure form and within a fragrance matrix, influencing everything from its synthesis and purification to its performance and stability in a final product.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| Synonyms | Octanal diethyl acetal, n-Octanal diethyl acetal | [PubChem][1] |

| CAS Number | 54889-48-4 | [PubChem][1] |

| Molecular Formula | C12H26O2 | [PubChem][1] |

| Molecular Weight | 202.33 g/mol | [PubChem][1] |

| Appearance | Colorless liquid | N/A |

| Boiling Point | Not specified | N/A |

| Flash Point | 136.00 °F (57.78 °C) (Tagliabue Closed Cup) | [The Good Scents Company][2] |

| Specific Gravity | 0.82900 to 0.83500 @ 25.00 °C | [The Good Scents Company][2] |

| Refractive Index | 1.41400 to 1.42000 @ 20.00 °C | [The Good Scents Company][2] |

| Solubility | Insoluble in water; soluble in alcohols and oils | N/A |

The Olfactory Profile: A Symphony of Nuances

The primary function of any fragrance ingredient is, of course, its scent. This compound possesses a complex and versatile olfactory profile that makes it a valuable component in a perfumer's palette. Its scent is not a monolithic note but rather a blend of different facets that can be leveraged to achieve a variety of effects.

The overall character of this compound is described as green, citrus, oily, fatty, woody, spicy, and fruity .[2] This intricate combination allows it to bridge different fragrance families and add a unique dimension to a composition.

-

Top Notes: The initial impression is marked by a fresh, green, and citrusy character. This makes it an excellent contributor to the top notes of a fragrance, providing an initial lift and sparkle.

-

Heart Notes: As the fragrance evolves, the oily, fatty, and spicy nuances become more apparent. These facets can add richness and complexity to the heart of a fragrance, blending seamlessly with floral and other aromatic components.

-

Base Notes: The underlying woody character of this compound provides a subtle yet persistent foundation. This contributes to the overall longevity and depth of the fragrance.

The multifaceted nature of its scent allows it to be used in a wide range of fragrance types, from fresh and citrusy colognes to more complex floral and oriental perfumes.

Synthesis of this compound: An Experimental Protocol

The synthesis of acetals, such as this compound, is a fundamental reaction in organic chemistry, typically involving the acid-catalyzed reaction of an aldehyde with an alcohol. The following protocol is a representative method for the synthesis of this compound from octanal and ethanol. This procedure is adapted from established methods for acetal synthesis and is designed to provide a high yield of the desired product.

Reaction Principle

The reaction proceeds via the nucleophilic addition of two equivalents of ethanol to the carbonyl group of octanal in the presence of an acid catalyst. Water is formed as a byproduct, and its removal is crucial to drive the equilibrium towards the formation of the acetal.

Caption: Synthesis of this compound from octanal and ethanol.

Materials and Equipment

-

Octanal (freshly distilled)

-

Ethanol (anhydrous)

-

p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Step-by-Step Procedure

-

Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer. Ensure all glassware is dry.

-

Charging the Reactor: To the round-bottom flask, add octanal (1 equivalent), anhydrous ethanol (3 equivalents), and anhydrous toluene. The toluene serves as an azeotroping agent to remove the water formed during the reaction.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 equivalents).

-

Reaction: Heat the mixture to reflux using a heating mantle. The water-toluene azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the completion of the reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Remove the toluene and excess ethanol under reduced pressure using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

-

In-process Controls and Characterization

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the disappearance of the starting aldehyde.

-

Product Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Role in Fragrance Compositions: Beyond the Scent

While the intrinsic aroma of this compound is valuable, its most significant contribution to perfumery lies in its functional roles within a fragrance concentrate.

Modifier and Blender